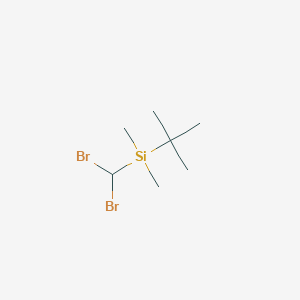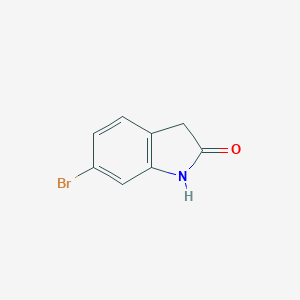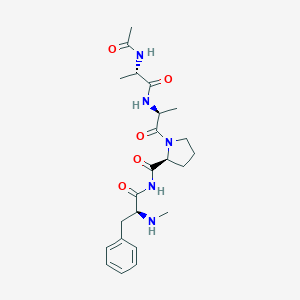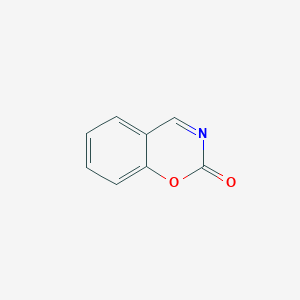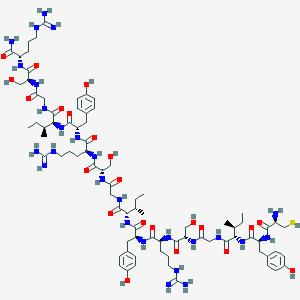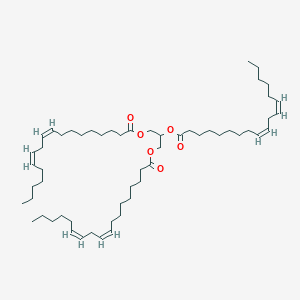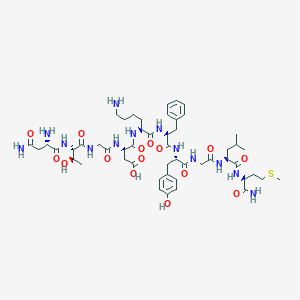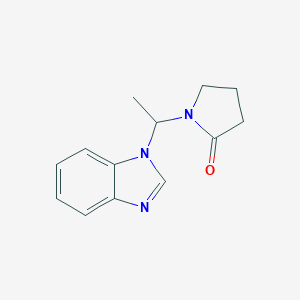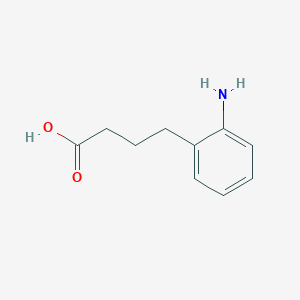![molecular formula C7H12O2S B126977 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone CAS No. 145475-20-3](/img/structure/B126977.png)
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone, also known as 2-Methyl-6-(2-oxoethyl)-1,3-dioxin-4-one, is an organic compound with the molecular formula C7H10O3S. It is a colorless liquid with a strong odor and is commonly used in chemical research.
Wirkmechanismus
The mechanism of action of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone is not well understood. However, studies have suggested that it may act as a reactive electrophile and undergo nucleophilic addition reactions with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can alter the structure and function of these biomolecules.
Biochemische Und Physiologische Effekte
Studies have shown that 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone can induce oxidative stress and DNA damage in cells. It can also cause cytotoxicity and apoptosis in various cell types. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of new compounds. However, its strong odor and potential toxicity can be a limitation for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and the formation of adducts with cellular biomolecules. Additionally, research can be done on the synthesis of new compounds using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as a starting material.
Synthesemethoden
The synthesis of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone involves the reaction of 2-methyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone has a wide range of scientific research applications. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in chemical research as a starting material for the synthesis of new compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
145475-20-3 |
|---|---|
Produktname |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2S/c1-5-3-4-10-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |
InChI-Schlüssel |
VCGDCGXCMBGHID-IYSWYEEDSA-N |
Isomerische SMILES |
C[C@@H]1CCS[C@@H](O1)C(=O)C |
SMILES |
CC1CCSC(O1)C(=O)C |
Kanonische SMILES |
CC1CCSC(O1)C(=O)C |
Synonyme |
Ethanone, 1-(6-methyl-1,3-oxathian-2-yl)-, (2R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



